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Lingual antimicrobial peptide

Cat. No.: B1576182
Attention: For research use only. Not for human or veterinary use.
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Description

The Lingual Antimicrobial Peptide (LAP), primarily identified as the protein Psoriasin (S100A7), is a significant component of the innate immune system specifically expressed in the human tongue epithelium . It demonstrates a potent and primary bactericidal activity against Escherichia coli , contributing to the remarkable resistance of lingual tissue to bacterial infections despite constant exposure to complex microbiota . Its expression follows a distinct gradient, decreasing from the anterior to the posterior portion of the tongue, which underscores its specialized role in host defense at a critical barrier site . As a class, Antimicrobial Peptides (AMPs) like LAP are ancient, evolutionarily conserved host defense molecules found across all forms of life . They are typically short, cationic, and amphipathic peptides, which facilitates their initial electrostatic interaction with the negatively charged surfaces of microbial membranes . The broad-spectrum activity of AMPs stems from their ability to disrupt microbial membranes through various mechanisms, such as the "carpet" model that leads to membrane lysis, or the formation of toroidal or barrel-stave pores . This multi-faceted mechanism of action presents a high barrier to the development of microbial resistance compared to conventional antibiotics, making AMPs a promising area of investigation for overcoming multidrug-resistant bacteria . LAP is offered for research applications aimed at advancing the understanding of innate immunity at mucosal surfaces, exploring novel antimicrobial agents, and studying the specific role of psoriasin in health and disease. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial, Antifungal

sequence

NSQSCRRNKGICVPIRCPGSMRQIGTCLGAQVKCCR

Origin of Product

United States

Molecular Characteristics and Classification of Lingual Antimicrobial Peptide

LAP as a β-Defensin Family Member

Lingual Antimicrobial Peptide is a cationic peptide that exhibits the characteristic molecular hallmarks of the β-defensin family. wikipedia.orgnih.gov In cattle (Bos taurus), the LAP prepropeptide is composed of 64 amino acids. nih.govuniprot.org Like other β-defensins, its structure is stabilized by three intramolecular disulfide bonds, which are crucial for its antimicrobial function and structural integrity. nih.govnih.gov The mature peptide is characterized by a specific arrangement of six cysteine residues that form these disulfide bridges, a defining feature of the β-defensin fold. nih.gov

Initially discovered in the epithelial tissues of the bovine tongue, LAP expression has since been identified in a broader range of mucosal surfaces, including the gastrointestinal and respiratory tracts, and has even been detected in bovine milk. wikipedia.orgnih.gov Its expression is often induced at sites of inflammation, suggesting a significant role in the active response to pathogenic challenges. wikipedia.orgnih.gov The gene encoding LAP is located on bovine chromosome 27. wikipedia.orguniprot.org

The classification of LAP as a β-defensin is further supported by its gene structure, which typically consists of two exons. The first exon encodes a signal peptide, while the second exon codes for the mature peptide containing the conserved six-cysteine motif. physiology.org This genomic organization is a conserved feature among β-defensin genes across various mammalian species. physiology.orgnih.gov

CharacteristicDescriptionSource
Familyβ-defensin wikipedia.orgnih.gov
OrganismBos taurus (Bovine) wikipedia.orguniprot.org
Amino Acid Length (prepropeptide)64 nih.govuniprot.org
Key Structural FeatureSix conserved cysteine residues forming three disulfide bonds nih.gov
Primary Location of Initial DiscoveryInflamed bovine tongue epithelium wikipedia.orgnih.gov
Other Locations of ExpressionGastrointestinal tract, respiratory tract, milk wikipedia.orgnih.gov
Chromosomal Location of GeneChromosome 27 wikipedia.orguniprot.org

Comparative Analysis with Other β-Defensins and Host Defense Peptides

To fully appreciate the molecular identity of LAP, it is essential to compare it with other members of the β-defensin family and the broader category of host defense peptides. This comparative analysis highlights both conserved features and unique adaptations.

Structural Homologies and Divergences

At the structural level, LAP shares significant homology with other β-defensins. The defining feature is the conserved six-cysteine motif, which dictates the characteristic three-dimensional fold stabilized by three disulfide bonds. nih.gov This structural framework is remarkably consistent across a wide range of β-defensins, from bovine Tracheal Antimicrobial Peptide (TAP) to human β-defensins (hBDs). nih.govnih.gov The disulfide bridges confer considerable stability to the peptide, making it resistant to proteolysis in the often harsh environments of mucosal surfaces. physiology.org

Despite the conserved structural scaffold, the amino acid sequence of LAP exhibits variations when compared to other β-defensins, even within the same species. For instance, while goat LAP shares a high degree of identity with goat β-defensin-1 (GBD-1) in its initial 64 amino acids, there are notable differences in the full-length prepropeptide. nih.gov Similarly, comparisons between bovine LAP and bovine TAP reveal both similarities and differences in their amino acid sequences, which likely contribute to subtle variations in their antimicrobial spectra and other biological activities. nih.gov

When compared to other classes of host defense peptides, the structural distinctions become more pronounced. For example, α-defensins, while also possessing three disulfide bonds, have a different disulfide-pairing pattern, leading to a distinct tertiary structure. nih.govnih.gov Cathelicidins, another major family of antimicrobial peptides, are typically linear, α-helical peptides lacking cysteine residues and disulfide bonds altogether. nih.gov

PeptideFamilyKey Structural FeaturesSource
This compound (LAP)β-defensinSix-cysteine motif, three disulfide bonds, β-sheet structure. nih.gov
Tracheal Antimicrobial Peptide (TAP)β-defensinSix-cysteine motif, three disulfide bonds, β-sheet structure. nih.gov
Human β-defensin-1 (hBD-1)β-defensinSix-cysteine motif, three disulfide bonds, β-sheet structure. nih.gov
Human Neutrophil Peptide 1 (HNP-1)α-defensinSix-cysteine motif, three disulfide bonds with a different pairing pattern, β-sheet structure. nih.gov
LL-37Cathelicidin (B612621)Linear, α-helical structure, no cysteine residues or disulfide bonds. nih.gov

Evolutionary Conservation and Diversification

The evolutionary history of the β-defensin family is characterized by both strong conservation of the ancestral gene structure and significant diversification through gene duplication and positive selection. Phylogenetic analyses suggest that the β-defensin genes in ruminants, including LAP, likely arose from a common ancestral gene. researchgate.net This is supported by the clustering of ruminant β-defensins in phylogenetic trees. researchgate.net

The β-defensin genes are often found in syntenic clusters on specific chromosomes across different mammalian species, indicating a shared evolutionary origin. nih.govnih.gov In cattle, β-defensin genes are located in four clusters on chromosomes 8, 13, 23, and 27. nih.govphysiology.org This clustering is thought to facilitate the rapid evolution and diversification of these genes through processes like gene conversion and unequal crossing-over.

The diversification of β-defensins, including LAP, is believed to be driven by the constant selective pressure exerted by evolving pathogens. This has resulted in a large and diverse repertoire of β-defensins in species like cattle, which may provide a broader range of protection against various microbial threats. physiology.org While the core structure of β-defensins is conserved, the variations in their amino acid sequences, particularly in the regions between the cysteine residues, are thought to be the result of positive selection for novel antimicrobial activities. This evolutionary plasticity allows the β-defensin family to adapt to new pathogenic challenges, highlighting the dynamic nature of the innate immune system.

Expression and Regulation of Lingual Antimicrobial Peptide

Constitutive Expression Patterns

Constitutive expression of LAP provides a primary line of defense, maintaining a baseline level of antimicrobial protection in tissues frequently exposed to the external environment. This continuous production helps to control the growth of commensal microflora and prevent colonization by potential pathogens. frontiersin.org

LAP was first identified in the epithelial cells of the bovine tongue, highlighting the oral cavity as a primary site of its expression. nih.govnih.gov Research has since demonstrated its presence in a variety of other tissues, indicating a widespread role in mucosal immunity. In the oral cavity, LAP is expressed in the tongue, gingiva, and buccal mucosa. johnshopkins.edunih.gov

Beyond the oral epithelium, LAP expression is notably found in the mammary gland. nih.govresearchgate.net Specifically, it is localized in the epithelial cells of the alveoli and the ductal linings of the teat and cistern. nih.govnih.gov This localization suggests that LAP is secreted into milk, providing a vital antimicrobial shield for the newborn. nih.gov

The digestive tract is another significant site of LAP expression. It has been identified in the intestinal and respiratory tissues, which are constantly exposed to a high load of microorganisms. nih.gov This broad distribution across different mucosal surfaces underscores its importance in maintaining epithelial barrier integrity.

Table 1: Tissue-Specific Localization of Constitutive LAP Expression

Tissue Specific Location Primary Function
Oral Cavity Tongue, Gingiva, Buccal Mucosa First line of defense against oral pathogens.
Mammary Gland Alveolar and Ductal Epithelium Provides antimicrobial protection to the gland and the neonate via milk.
Digestive Tract Intestinal and Respiratory Epithelium Maintains mucosal barrier function and controls microbial populations.

Inducible Expression Mechanisms

While a baseline level of LAP is constitutively present, its expression can be significantly upregulated in response to infection or inflammation. nih.govnih.gov This inducible expression allows for a rapid and amplified antimicrobial response precisely when and where it is needed.

The innate immune system recognizes conserved molecular structures on pathogens, known as Pathogen-Associated Molecular Patterns (PAMPs). nih.gov The recognition of these PAMPs by host pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), triggers a signaling cascade that leads to the induction of antimicrobial peptides.

A key PAMP that induces LAP expression is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Studies have shown that exposure of bovine tracheal and mammary epithelial cells to LPS leads to a significant increase in LAP mRNA expression. nih.gov This response is crucial for initiating an immediate defense against invading Gram-negative bacteria. The activation of TLRs, specifically TLR2 and TLR4, has been reported to be upregulated in conjunction with β-defensin expression in the bovine mammary gland during mastitis. nih.gov

Inflammatory stimuli and the subsequent release of cytokines are potent inducers of LAP expression. nih.gov During an inflammatory response, various immune cells release signaling molecules called cytokines that modulate the immune response. Pro-inflammatory cytokines play a critical role in upregulating the expression of antimicrobial peptides in epithelial cells. frontiersin.org

Research has demonstrated that inflammatory cytokines can increase LAP mRNA expression in bovine tracheal epithelial cells. nih.gov Interleukin-1β (IL-1β) is one such cytokine that has been shown to induce the expression of other β-defensins and is a likely candidate for upregulating LAP as well. johnshopkins.edu The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of this process. Pathogen contact induces the activation of NF-κB, which binds to the promoter region of the LAP gene, leading to its transcription. nih.gov The interplay between different transcription factors, such as NF-κB p65 and C/EBPβ, can fine-tune the expression of LAP in response to inflammatory signals. nih.gov

Table 2: Inducible Expression of Lingual Antimicrobial Peptide

Stimulus Type Specific Inducer(s) Effect on LAP Expression
PAMPs Lipopolysaccharide (LPS) Upregulation of mRNA expression.
Inflammatory Cytokines Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α) Increased mRNA transcription.
Bacterial Infection Gram-positive and Gram-negative bacteria Marked increase in mRNA abundance at the site of infection.

Cellular and physiological stress can also influence the expression of antimicrobial peptides. While direct evidence specifically detailing the impact of stress response pathways on LAP is still emerging, studies on other antimicrobial peptides suggest a potential regulatory link. nih.govnih.gov Calprotectin, another antimicrobial peptide found in epithelial cells, is highly responsive to stress in epidermal cells. nih.gov Psychological stress has been shown to regulate the expression of other antimicrobial peptides, such as cathelicidin (B612621) and β-defensin 3, through glucocorticoid and β-adrenergic signaling mechanisms. nih.gov These pathways are activated during the body's stress response and could potentially modulate LAP expression, though further research is needed to establish a direct connection.

Intracellular Signaling Pathways Modulating LAP Gene Expression

The induction of LAP gene expression is governed by a network of intracellular signaling cascades that are activated in response to various stimuli, including pathogenic challenge. These pathways converge on the LAP gene promoter, orchestrating its transcription.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone in the regulation of LAP gene expression. The promoter region of the LAP gene contains binding sites for NF-κB transcription factors, making it a direct target of this pathway. In resting cells, NF-κB dimers, most commonly the p50:p65 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pathogens or inflammatory mediators, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This releases the NF-κB dimer, allowing it to translocate to the nucleus and bind to the promoter of target genes, including LAP. nih.govmdpi.com

Research on bovine mammary epithelial cells has shown that the basal expression of LAP is influenced by the binding of NF-κB p50 homodimers to the promoter. However, upon infection, there is a predominant recruitment of the NF-κB p65 subunit, which acts as a potent transactivator, leading to a significant increase in LAP gene expression. mdpi.com This switch from p50 homodimers to p65-containing heterodimers appears to be a key regulatory step in the inducible expression of LAP. Overexpression of NF-κB p65 has been confirmed to have a stimulatory role in LAP promoter activity. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 pathways, are also integral to the regulation of β-defensin expression, including LAP. mdpi.com These pathways are typically activated by environmental stresses and inflammatory stimuli. nih.govnih.gov The activation of MAPK pathways involves a three-tiered kinase cascade, leading to the phosphorylation and activation of downstream transcription factors. nih.gov These activated transcription factors can then contribute to the transcriptional activation of genes like LAP.

Studies have shown that exposure to bacterial components like lipopolysaccharide (LPS) can trigger a robust activation of the JNK and p38 MAPK pathways, which correlates with an increase in β-defensin expression. mdpi.com While the precise downstream effectors that directly link JNK and p38 activation to the LAP promoter are still being fully elucidated, it is clear that these pathways are crucial components of the signaling network that governs LAP expression during an immune response. The roles of JNK and p38 signaling can sometimes be complex, with their effects on gene expression being cell- and context-specific. mdpi.com

The Octamer-binding transcription factor 1 (Oct-1), a member of the POU domain family of transcription factors, has been identified as a key regulator of LAP gene expression. wikipedia.org The POU domain is a bipartite DNA-binding motif that allows Oct-1 to bind to specific octamer sequences in the regulatory regions of target genes. nih.gov

Electrophoretic mobility shift assays have demonstrated the involvement of an Oct-1 protein-DNA complex in regulating the promoter activity of the LAP gene. This finding was further confirmed by supershift assays using an Oct-1 antibody and by the knockdown of Oct-1 using small interfering RNA, which resulted in altered LAP expression. The Oct-1 binding motif within the LAP promoter has been shown to be responsive to certain stimuli, highlighting its role in both basal and inducible expression of the peptide.

Intracellular calcium signaling is a critical component in mediating the expression of β-defensins. While direct studies on LAP are limited, research on other β-defensins, such as human beta-defensin-2 (hBD-2), provides strong evidence for the role of calcium. The expression of hBD-2 is rapidly induced by the release of intracellular calcium stores, and this induction can be inhibited by calcium chelators. nih.gov

Calcium is a known regulator of epithelial differentiation, and the expression of many β-defensins is correlated with this process. nih.gov An increase in intracellular calcium can be triggered by various stimuli, including bacterial products, which then activates downstream signaling cascades that ultimately lead to the transcription of defensin (B1577277) genes. Given the conserved nature of these signaling pathways, it is highly probable that intracellular calcium signaling also plays a significant role in the regulation of LAP expression in epithelial cells.

The expression of β-defensins, including likely LAP, is also influenced by systemic factors such as hormones and nutrition. mdpi.com For instance, androgen receptor binding sites have been identified in the promoter regions of some β-defensin genes, indicating direct regulation by steroid hormones. nih.gov The expression of certain β-defensins in the male reproductive tract has been shown to vary with androgen levels. nih.gov

Nutritional factors, particularly amino acids, can also modulate β-defensin expression. Studies have demonstrated that specific amino acids, such as isoleucine and L-threonine, can significantly increase the expression of β-defensins in epithelial cells. nih.govrsc.org This induction can be mediated through the activation of signaling pathways like NF-κB. nih.govrsc.org These findings suggest that the host's hormonal and nutritional status can have a direct impact on the innate immune defense at mucosal surfaces by regulating the expression of antimicrobial peptides like LAP.

Post-Translational Modification and Processing

This compound, like other defensins, is synthesized as a precursor protein, or propeptide, which requires post-translational modification and processing to become a fully active antimicrobial molecule. nih.govresearchgate.net This processing is a critical step in regulating the peptide's activity and ensuring it is active at the appropriate time and location.

The initial translation product includes a signal peptide, which directs the propeptide into the secretory pathway, and a pro-domain, which is subsequently cleaved. The proteolytic cleavage of the pro-domain is a key activation step. While the specific proteases responsible for LAP processing are not fully characterized, matrix metalloproteinase-7 (MMP-7) has been shown to process other β-defensin precursors. nih.gov

In addition to proteolytic cleavage, other post-translational modifications can occur. Evidence suggests that some forms of bovine LAP found in milk may be glycosylated, as indicated by a positive periodic acid-Schiff reaction. nih.gov This glycosylation could potentially influence the peptide's stability, solubility, and biological activity. The mature LAP peptide is characterized by a specific arrangement of cysteine residues that form three intramolecular disulfide bonds. These disulfide bridges are crucial for the peptide's three-dimensional structure and its antimicrobial function. mdpi.com

Mechanisms of Antimicrobial Action of Lingual Antimicrobial Peptide

Direct Microbicidal Activity

The primary mode of action for LAP and many other cationic antimicrobial peptides is direct microbicidal activity, which is most prominently achieved through the disruption of the microbial cell membrane's integrity. frontiersin.org This interaction is initially driven by electrostatic forces between the positively charged peptide and negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov Following this initial binding, the peptide's amphipathic structure allows it to insert into and destabilize the lipid bilayer, leading to cell death. nih.gov

Several models have been proposed to describe the precise mechanisms by which antimicrobial peptides, including LAP, disrupt microbial membranes. The specific model that a peptide follows can depend on its structure, concentration, and the composition of the target membrane. umn.edu

One of the well-established mechanisms of membrane disruption is the formation of transmembrane pores or channels. nih.gov These pores compromise the cell's permeability barrier, leading to the leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death. researchgate.net Two primary models describe this process:

Barrel-Stave Model: In this model, the antimicrobial peptides first bind to the surface of the membrane. nih.gov Once a threshold concentration is reached, they insert into the lipid bilayer and aggregate with their hydrophobic regions facing the lipid core of the membrane and their hydrophilic regions facing inward, forming a central aqueous channel. mdpi.comresearchgate.net This structure resembles the staves of a barrel, creating a stable pore through the membrane. mdpi.com

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the insertion of peptides into the membrane to form a pore. researchgate.net However, in this configuration, the peptides are associated with the lipid head groups, inducing the lipid monolayer to bend continuously through the pore. nih.gov This results in a pore that is lined by both the antimicrobial peptides and the lipid head groups. mdpi.comresearchgate.net This model is characterized by a significant disruption of the membrane's curvature. nih.gov

Table 1: Comparison of Pore Formation Models

Feature Barrel-Stave Model Toroidal Pore Model
Peptide Orientation Perpendicular to the membrane surface, forming a bundle. researchgate.net Inserted into the membrane, associated with lipid head groups. nih.gov
Pore Lining Hydrophilic faces of the peptides. mdpi.com Both peptides and lipid head groups. researchgate.net
Membrane Curvature Minimal disruption to the overall membrane curvature. nih.gov Significant positive curvature strain is induced. mdpi.com
Lipid Interaction Hydrophobic peptide regions interact with the lipid core. researchgate.net Peptides remain associated with the polar head groups of lipids. nih.gov

In the carpet model, antimicrobial peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer parallel to the lipid bilayer. mdpi.commdpi.com This accumulation is driven by electrostatic interactions. silae.it Once a critical concentration of peptides is reached on the membrane surface, they cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer. rsc.orgresearchgate.net Unlike the pore formation models, the carpet model does not necessarily involve the formation of discrete, stable pores. mdpi.com This mechanism is often associated with peptides that are less structured or have a high charge density. rsc.org The accumulation of peptides on the membrane surface can lead to significant tension and destabilization. nih.gov

Another mechanism of membrane disruption involves the thinning and destabilization of the lipid bilayer. mdpi.com Amphipathic peptides, upon inserting into the interfacial region of the membrane, can alter the packing of the lipid acyl chains. nih.gov This can lead to a decrease in the hydrophobic thickness of the membrane, making it more susceptible to rupture. nih.gov This thinning effect can precede or occur in conjunction with pore formation or the carpet-like disruption, further contributing to the loss of membrane integrity. umn.edumdpi.com The presence of the peptides within the bilayer disrupts the normal lipid-lipid interactions, leading to a general destabilization of the membrane structure. frontiersin.org

Before reaching the cytoplasmic membrane, LAP and other antimicrobial peptides must traverse the outer layers of the microbial cell wall. In Gram-negative bacteria, the outer membrane, rich in lipopolysaccharide (LPS), presents the first barrier. Cationic peptides can bind to the negatively charged LPS, disrupting the stability of the outer membrane and facilitating their own passage to the inner membrane. nih.govmdpi.com In Gram-positive bacteria, the thick peptidoglycan layer, along with associated teichoic and lipoteichoic acids, is the primary initial point of contact. nih.govfrontiersin.org Antimicrobial peptides can interact with these anionic polymers, which may serve to concentrate the peptides at the cell surface, thereby enhancing their subsequent interaction with the cytoplasmic membrane. researchgate.net Some studies suggest that certain peptides may also interfere with the synthesis of cell wall components. mdpi.com

Membrane Disruption Models

Intracellular Target Mechanisms (beyond membrane disruption)

While membrane disruption is a primary mechanism of action for many antimicrobial peptides, including LAP, there is growing evidence that some peptides can translocate across the microbial membrane without causing immediate lysis and then act on intracellular targets. researchgate.netresearchgate.netresearchgate.net This translocation can occur through the transient pores formed by the peptides themselves or via other uptake mechanisms. mdpi.com Once inside the cell, these peptides can interfere with essential cellular processes.

Potential intracellular targets include:

Nucleic Acids: Some antimicrobial peptides can bind to DNA and RNA, interfering with replication, transcription, and translation. mdpi.comnih.gov

Protein Synthesis: Peptides can inhibit protein synthesis by binding to ribosomes or other components of the translational machinery. researchgate.netmdpi.com

Enzyme Inhibition: Certain peptides can inhibit the activity of essential enzymes involved in cellular metabolism or other vital functions. researchgate.net

Protein Folding: There is evidence that some antimicrobial peptides can interfere with the proper folding of proteins, possibly by interacting with chaperone proteins like DnaK. researchgate.net

Cell Division: Some peptides have been shown to inhibit cell division, leading to the cessation of bacterial growth. researchgate.net

These intracellular mechanisms can act as the primary mode of killing or can be secondary to membrane permeabilization. researchgate.netnih.gov

Inhibition of Nucleic Acid Biosynthesis

There is currently a lack of specific scientific evidence to suggest that Lingual Antimicrobial Peptide directly inhibits the biosynthesis of nucleic acids in bacteria. While some antimicrobial peptides are known to translocate across the bacterial membrane and interfere with DNA or RNA synthesis, dedicated studies demonstrating this mechanism for LAP are not available in the current body of scientific literature.

Interference with Protein Synthesis and Folding

Detailed research specifically investigating the interference of this compound with bacterial protein synthesis and folding has not been identified. The mechanisms by which some antimicrobial peptides can enter the cytoplasm and disrupt ribosomal function or interfere with chaperone proteins have been documented for other peptides, but this has not been specifically demonstrated for LAP.

Inhibition of Protease Activity and Metabolic Pathways

Specific studies on the ability of this compound to inhibit bacterial protease activity or interfere with essential metabolic pathways are not currently available. While the inhibition of crucial enzymes is a known antimicrobial strategy, research has not yet focused on this particular aspect of LAP's functionality.

Induction of Oxidative Damage

The capacity of this compound to induce oxidative damage in bacterial cells through the generation of reactive oxygen species (ROS) has not been a specific subject of investigation in the available scientific literature. Therefore, there is no direct evidence to support this as a mechanism of action for LAP.

Spectrum of Antimicrobial Activity in vitro

This compound has been described as having broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi nih.gov. However, detailed studies providing specific minimum inhibitory concentration (MIC) values against a wide array of bacterial pathogens are scarce. The available information often pertains to the general antimicrobial properties of bovine β-defensins or the activity of LAP-containing biological fluids rather than purified LAP in standardized assays.

Gram-Positive Bacterial Pathogens

The expression of LAP is known to be significantly upregulated in bovine mammary glands during mastitis caused by Gram-positive bacteria such as Staphylococcus aureus and Streptococcus uberis nih.gov. This suggests a role for LAP in the innate immune response against these pathogens. However, specific MIC values from in vitro susceptibility testing of these bacteria against purified this compound are not well-documented in the available literature. One study noted that under their specific medium conditions, LAP was ineffective against all bacteria tested, which included Gram-positive strains, highlighting the sensitivity of β-defensins to assay conditions asm.org.

Gram-Negative Bacterial Pathogens

Summary of In Vitro Antimicrobial Activity of this compound

Bacterial SpeciesTypeIn Vitro Activity Data
Escherichia coliGram-NegativeDemonstrated antimicrobial activity in colony-forming unit reduction assays nih.gov. Specific MIC values are not widely reported.
Staphylococcus aureusGram-PositiveImplicated in the immune response to mastitis where LAP expression is upregulated nih.gov. Direct in vitro susceptibility data is limited.
Streptococcus uberisGram-PositiveAssociated with mastitis that induces LAP expression nih.gov. Specific in vitro MIC data is not readily available.

Note: The table is populated with the limited available data. Comprehensive, quantitative data on the in vitro antimicrobial spectrum of purified this compound is a recognized gap in the current scientific literature.

Fungal Pathogens (e.g., Candida albicans, Trichosporon beigelii)

This compound (LAP), a member of the bovine β-defensin family, exhibits significant activity against a range of fungal pathogens. nih.gov The primary mechanism of action is characteristic of many cationic antimicrobial peptides, involving direct interaction with and disruption of fungal cell structures. mdpi.com The peptide's effectiveness stems from its amphipathic and cationic nature, which facilitates a strong electrostatic attraction to the negatively charged components of fungal cell surfaces. mdpi.com

The fungicidal process generally involves several key stages:

Initial Binding: The positively charged LAP is attracted to negatively charged molecules on the fungal cell wall and membrane, such as phospholipids (B1166683) and mannoproteins. nih.govfrontiersin.org

Membrane Permeabilization: Following binding, the peptide inserts into the lipid bilayer of the fungal cell membrane. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. mdpi.comfrontiersin.org

Cellular Content Leakage: The compromised membrane allows for the efflux of vital intracellular components, including ions (like potassium) and ATP, and disrupts the electrochemical gradient essential for cellular processes. frontiersin.orgfrontiersin.orgnih.gov

Cell Death: The sustained loss of cellular contents and inability to maintain homeostasis ultimately leads to fungal cell death. frontiersin.org

Candida albicans

Against Candida albicans, a prevalent opportunistic fungal pathogen, the action of β-defensins like LAP is primarily centered on membrane disruption. nih.gov The interaction begins with the peptide binding to the fungal cell wall, potentially interacting with components like (1,3)-β-d-glucan or mannans. nih.gov Subsequently, LAP targets the plasma membrane, causing permeabilization. mdpi.comfrontiersin.org Studies on other antimicrobial peptides have shown this can lead to visible morphological changes, such as cell shrinkage, surface folding, and the formation of lesions on the cell surface. frontiersin.orgnih.gov Some peptides can also be internalized after membrane translocation, where they may interfere with intracellular processes by binding to nucleic acids or affecting mitochondrial function, leading to the generation of reactive oxygen species (ROS). frontiersin.orgnih.govproceedings.sciencenih.gov

Trichosporon beigelii

Specific research detailing the precise mechanism of this compound against Trichosporon beigelii is limited. However, based on the established activity of bovine β-defensins against fungi, the mechanism is presumed to follow the same fundamental pathway of membrane permeabilization. nih.govmdpi.com T. beigelii has been noted as an emerging pathogen, in some cases showing resistance to conventional antifungal agents like amphotericin B. nih.gov The direct, physical disruption of the cell membrane by peptides like LAP presents an alternative mechanism that may be effective against such resistant strains. plos.org The peptide would electrostatically bind to the fungal cell surface before disrupting the membrane integrity, leading to cell lysis.

PathogenPrimary TargetMechanism of ActionResult
Candida albicansCell Wall and Plasma MembraneElectrostatic binding followed by membrane insertion and permeabilization. Potential for intracellular targeting post-entry.Leakage of ions and ATP, disruption of homeostasis, generation of ROS, and cell death.
Trichosporon beigeliiPlasma Membrane (Presumed)Presumed to act via membrane disruption, characteristic of β-defensins.Presumed loss of membrane integrity and cell lysis.

Antiviral Activity (e.g., enveloped viruses)

Bovine β-defensins, including this compound, possess antiviral properties, particularly against enveloped viruses. nih.govmdpi.com The antiviral mechanisms of these peptides can be direct, acting on the virion itself, or indirect, by modulating the host cell response. researchgate.netoup.com

The primary mechanism against enveloped viruses is the direct disruption of the viral lipid envelope. nih.gov This process, sometimes termed Lipid Envelope Antiviral Disruption (LEAD), leverages the peptide's cationic and amphipathic characteristics to interact with and destabilize the negatively charged lipid bilayer that surrounds the viral capsid. lucaaicell.comfrontiersin.org This interaction can lead to the rupture of the envelope, exposing the viral core and inactivating the virus before it can infect a host cell. frontiersin.org

In addition to direct virucidal activity, β-defensins can inhibit viral replication at several stages of the lifecycle:

Inhibition of Attachment and Entry: Peptides can bind to viral glycoproteins, such as hemagglutinin in influenza virus, or to host cell surface receptors. nih.govfrontiersin.org This binding sterically hinders the virus from attaching to and entering the host cell, effectively neutralizing it. nih.gov

Inhibition of Fusion: For viruses that enter the cell via endocytosis, peptides can block the conformational changes in viral fusion proteins that are necessary for the viral envelope to fuse with the endosomal membrane. nih.govfrontiersin.org By preventing this fusion event, the viral genome is unable to enter the cytoplasm to begin replication. researchgate.net

Immunomodulation: Beyond direct antiviral effects, β-defensins can act as immunomodulatory agents. researchgate.net They can function as chemokines, attracting immune cells to the site of infection and enhancing the adaptive immune response against the virus. researchgate.netoup.com

MechanismTargetDescriptionApplicable Virus Type
Direct Virucidal ActionViral Lipid EnvelopeThe cationic peptide binds to and disrupts the integrity of the viral lipid membrane, leading to inactivation of the virion.Enveloped Viruses
Inhibition of AttachmentViral Glycoproteins or Host Cell ReceptorsThe peptide binds to viral or cellular components, physically blocking the initial interaction required for infection.Enveloped Viruses
Inhibition of FusionViral Fusion ProteinsThe peptide interferes with the necessary conformational changes in viral proteins, preventing the fusion of viral and cellular membranes.Enveloped Viruses
ImmunomodulationHost Immune CellsThe peptide acts as a signaling molecule to recruit and activate immune cells, enhancing the host's overall antiviral response.Enveloped Viruses

Immunomodulatory Roles of Lingual Antimicrobial Peptide

Modulation of Host Immune Cell Responses

Lingual antimicrobial peptide, like other β-defensins, actively modulates the behavior of host immune cells, orchestrating the early stages of an immune response. This involves attracting key defensive cells to sites of infection, influencing the production of signaling molecules, and enhancing the ability of immune cells to eliminate pathogens.

Chemotaxis of Immune Cells

A primary immunomodulatory function of β-defensins is their ability to act as chemoattractants, recruiting various immune cells to sites of microbial invasion. This process is critical for initiating a timely and effective immune response. Research on human β-defensins (hBDs), which share structural and functional similarities with LAP, has shown potent chemotactic activity for several key immune cell populations.

Human β-defensins have been demonstrated to attract:

Immature Dendritic Cells: These are crucial antigen-presenting cells that initiate adaptive immune responses.

Memory T-cells: These cells are part of the adaptive immune system and are essential for a rapid response to previously encountered pathogens.

Monocytes and Macrophages: These phagocytic cells are vital for engulfing and destroying pathogens and cellular debris.

Neutrophils: As first responders, these cells are critical for combating bacterial infections.

This chemotactic effect is often mediated by the interaction of β-defensins with specific chemokine receptors on the surface of immune cells. For instance, human β-defensin-2 (hBD-2) has been shown to bind to the chemokine receptor CCR6, which is preferentially expressed on immature dendritic cells and memory T-cells. This interaction recruits these cells, thereby providing a direct link between the innate defense at the epithelial barrier and the more specialized adaptive immune system. Similarly, hBD-2 can also utilize CCR6 to attract neutrophils that have been primed by pro-inflammatory cytokines like TNF-α. Other research suggests that human β-defensin-3 (hBD-3) can attract monocytes and macrophages via the CCR2 receptor.

β-Defensin Family MemberTarget Immune CellReceptor Involved
Human β-defensin-2 (hBD-2)Immature Dendritic Cells, Memory T-cellsCCR6
Human β-defensin-2 (hBD-2)TNF-α-treated NeutrophilsCCR6
Human β-defensin-3 (hBD-3)Monocytes, MacrophagesCCR2
Human α-defensins (HNP-1, HNP-2)Monocytes, Dendritic Cells, T-cellsNot specified

Influence on Cytokine and Chemokine Production

Beyond recruiting immune cells, β-defensins can directly influence the local inflammatory environment by modulating the production of cytokines and chemokines. These signaling molecules are essential for communication between immune cells and for amplifying the host defense.

Studies on human peripheral blood mononuclear cells (PBMCs) have shown that different β-defensins can induce unique patterns of cytokine and chemokine release. For example:

hBD-2 has been shown to induce a robust response, stimulating the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as various chemokines including IL-8 (CXCL8) and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).

hBD-1 can stimulate the production of IL-8 and MCP-1, and to a lesser extent, IL-6 and the anti-inflammatory cytokine IL-10.

hBD-3 can activate antigen-presenting cells through Toll-like receptors (TLR1 and TLR2), leading to the production of pro-inflammatory cytokines.

This induction of inflammatory mediators can amplify the immune response, ensuring a more potent defense against pathogens. The release of these signaling molecules is often triggered when β-defensins interact with various cell surface receptors, including G protein-coupled receptors and TLRs.

Cell Typeβ-Defensin StimulusKey Cytokines/Chemokines Induced
Peripheral Blood Mononuclear Cells (PBMCs)hBD-2IL-1β, IL-6, IL-8 (CXCL8), MCP-1 (CCL2)
Peripheral Blood Mononuclear Cells (PBMCs)hBD-1IL-8 (CXCL8), MCP-1 (CCL2), IL-6, IL-10
Primary KeratinocyteshBD-2, hBD-3, hBD-4MCP-1, MIP-3α, RANTES, IL-6, IL-10
MonocyteshBD-3IL-1β, IL-6, IL-8 (via TLR1/2)

Phagocytosis Enhancement

Antimicrobial peptides, including defensins and cathelicidins, can enhance the phagocytic capabilities of immune cells like macrophages and neutrophils. This function aids in the direct clearance of pathogens from the site of infection. While direct studies on LAP are limited, research on other antimicrobial peptides provides strong evidence for this mechanism. For instance, the human cathelicidin (B612621) LL-37 has been shown to promote the phagocytosis of both opsonized (antibody-coated) and non-opsonized bacteria by macrophages. Similarly, other peptides like Sublancin have been found to enhance the phagocytic and killing activity of macrophages against methicillin-resistant Staphylococcus aureus (MRSA). Defensins can facilitate this process by acting as opsonizing agents, coating bacteria and making them more susceptible to uptake by phagocytes.

Linkage Between Innate and Adaptive Immunity

One of the most significant immunomodulatory roles of LAP and other β-defensins is their function as a bridge between the immediate, non-specific innate immune system and the slower, highly specific adaptive immune system. This connection is vital for developing long-term immunological memory and mounting a comprehensive defense against pathogens.

β-defensins achieve this by acting as endogenous "alarmins," signaling the presence of danger to the wider immune system. By recruiting and activating immature dendritic cells—the most potent antigen-presenting cells—β-defensins initiate the cascade of events leading to an adaptive response. Once at the site of infection, dendritic cells capture microbial antigens, process them, and migrate to lymph nodes to present these antigens to naïve T-cells. This process primes the T-cells, leading to their activation and differentiation, which is the cornerstone of adaptive immunity. The ability of β-defensins to attract both immature dendritic cells and memory T-cells directly to the site of microbial entry via receptors like CCR6 is a key mechanism in this linkage.

Anti-Inflammatory Effects

While β-defensins often promote inflammation to combat infection, they also possess sophisticated anti-inflammatory properties, which are crucial for preventing excessive tissue damage and restoring homeostasis. This dual functionality allows them to fine-tune the immune response.

The anti-inflammatory effects of β-defensins can be achieved through several mechanisms:

Neutralization of Pro-inflammatory Stimuli: The highly cationic nature of defensins allows them to bind to negatively charged microbial components, such as bacterial lipopolysaccharide (LPS). This binding can neutralize the inflammatory potential of LPS, preventing it from activating receptors like TLR4 and triggering a massive pro-inflammatory cytokine release.

Modulation of Cytokine Responses: In certain contexts, β-defensins can actively suppress the production of pro-inflammatory cytokines. For example, hBD-3 can decrease cytokine responses in macrophages that have been stimulated with LPS. They can also promote the release of anti-inflammatory cytokines like IL-10.

Receptor Antagonism: Defensins may act as antagonists for certain receptors that are used by pro-inflammatory molecules, thereby blocking inflammatory signaling pathways.

This capacity to both induce and suppress inflammation highlights the role of β-defensins as sophisticated regulators of the immune system, helping to maintain a balanced response.

Role in Epithelial Homeostasis and Barrier Function

This compound and other β-defensins are integral to maintaining the health and integrity of epithelial barriers, such as the oral mucosa. Their constitutive and inducible expression helps to manage the relationship between the host and the commensal microbiome, preventing the overgrowth of potentially harmful microbes and maintaining a state of healthy equilibrium.

Structural Functional Relationships and Peptide Engineering

Impact of Amino Acid Composition and Sequence on Activity

The arrangement and type of amino acids in the LAP sequence are fundamental determinants of its antimicrobial capabilities. Studies on synthetic fragments of Bubalus bubalis LAP have demonstrated that not all parts of the peptide contribute equally to its function. For instance, fragments corresponding to the N-terminal of the peptide, such as LAP(1-26) and the full-length LAP(1-64), showed no antimicrobial activity and failed to form characteristic secondary structures. In contrast, specific internal fragments, LAP(23-55), LAP(42-64), and LAP(21-64), exhibited potent antibacterial action, indicating that the core antimicrobial domain resides within this region of the peptide.

Like most cationic antimicrobial peptides (CAPs), the function of LAP is heavily dependent on the interplay between its net positive charge (cationicity) and the presence of water-repelling amino acid residues (hydrophobicity).

Cationicity : The net positive charge, primarily conferred by basic amino acid residues such as lysine (B10760008) and arginine, is crucial for the initial interaction between the peptide and the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). This electrostatic attraction concentrates the peptide at the bacterial surface, a prerequisite for its antimicrobial action. The cationic nature of β-defensins is a key feature driving their cell selectivity and interaction.

Hydrophobicity : The proportion and distribution of hydrophobic residues are critical for the subsequent steps of membrane disruption. Once attracted to the membrane surface, the hydrophobic portions of the peptide can insert into the lipid bilayer, leading to membrane permeabilization and eventual cell death. However, a delicate balance is required; excessive hydrophobicity can lead to self-aggregation or unwanted activity against host cells, while insufficient hydrophobicity can render the peptide unable to disrupt the bacterial membrane effectively. Studies have shown that peptides active against bacteria typically possess an average segmental hydrophobicity above a certain threshold, allowing for spontaneous membrane insertion.

The antimicrobial action of LAP is thus a two-step process initiated by electrostatic attraction (governed by cationicity) followed by membrane interaction and disruption (driven by hydrophobicity).

Arginine : The positively charged residue arginine is considered particularly important for the activity of many antimicrobial peptides. Its guanidinium (B1211019) group is capable of forming more extensive interactions with the phosphate (B84403) head groups of bacterial membrane phospholipids (B1166683) compared to the amine group of lysine. This can lead to a more favorable and stronger interaction with bacterial membranes.

Tryptophan : As a bulky, hydrophobic residue, tryptophan plays a key role in the membrane-disruptive phase of antimicrobial action. Its large side chain facilitates deep insertion into the lipid bilayer, promoting membrane destabilization.

Proline : The presence of a proline residue in a peptide sequence often induces a kink or bend in the secondary structure. In some antimicrobial peptides, this structural feature is functionally significant, as the bend can facilitate the peptide's insertion into the membrane and subsequent disruption of its integrity. While some peptides lose activity when a proline-induced kink is removed, this residue's specific role must be evaluated on a case-by-case basis.

Importance of Disulfide Bonds and Conformation

LAP, as a β-defensin, possesses a characteristic three-dimensional structure stabilized by multiple intramolecular disulfide bonds. These covalent linkages are formed between cysteine residues and are essential for maintaining the peptide's correct folding and stable conformation. The presence of three disulfide bridges is a hallmark of defensins, and they are critical for preserving the β-sheet structure. This rigid, folded structure is necessary for the peptide's biological activity, as it correctly orients the cationic and hydrophobic residues for optimal interaction with microbial membranes. Reduction or removal of these disulfide bonds often leads to a loss of the defined tertiary structure and a corresponding inactivation of antimicrobial function.

Analysis of Secondary Structures (e.g., β-Sheet, α-Helix) and Their Functional Implications

The functional regions of LAP predominantly adopt a β-sheet conformation. Circular Dichroism (CD) spectroscopy of active synthetic LAP fragments, including LAP(23-55), LAP(42-64), and LAP(21-64), revealed a predominantly β-sheet structure. This conformation was most pronounced in a membrane-mimetic sodium dodecyl sulfate (B86663) (SDS) solution, suggesting that the peptide's interaction with membranes stabilizes this structure. While some helical propensity was observed in certain fragments in the presence of the helicogenic solvent trifluoroethanol (TFE), the β-sheet is the dominant functional structure. In contrast, inactive fragments like LAP(1-26) and LAP(1-64) failed to produce characteristic CD spectra, correlating their lack of defined structure with their inability to kill bacteria. The β-sheet structure, stabilized by disulfide bonds, creates the amphipathic scaffold necessary for LAP's membrane-disrupting activity.

Structure-Activity Relationship (SAR) Studies of LAP Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a parent peptide to determine which structural features are critical for activity. Research on Bubalus bubalis LAP provided key insights by comparing the antimicrobial potency of different peptide fragments.

The study found that LAP(23-55) was the most potent analog against a range of bacteria, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella typhimurium, followed by LAP(42-64) and LAP(21-64). This suggests that the region spanning residues 23-55 contains the optimal arrangement of charge, hydrophobicity, and structural elements for maximum antimicrobial effect. The N-terminal region appears to negate this activity, as its inclusion in the full-length peptide rendered it inactive.

Minimum Inhibitory Concentration (MIC) of LAP Analogs Against Various Bacteria
Peptide AnalogStaphylococcus aureus (μM)Listeria monocytogenes (μM)Escherichia coli (μM)Salmonella typhimurium (μM)
LAP(23-55)6.2512.512.525
LAP(42-64)12.5252550
LAP(21-64)255050100

Data adapted from structure-function studies of Bubalus bubalis lingual antimicrobial peptide analogs.

Recombinant Production Strategies for LAP

Large-scale production of antimicrobial peptides like LAP via chemical synthesis can be costly. Recombinant DNA technology offers a more economical and scalable alternative. However, the direct expression of potent antimicrobial peptides in host organisms like bacteria can be toxic to the production host itself. To overcome this, several strategies have been developed:

Fusion Proteins : A common strategy is to produce the antimicrobial peptide as part of a larger, inactive fusion protein. The peptide can be fused to a carrier protein, sometimes with a cleavable linker sequence in between. This masks the antimicrobial activity during expression and accumulation. After purification of the fusion protein, the active peptide is released by chemical or enzymatic cleavage.

Inactivation Domains : Another approach involves fusing the cationic LAP to a highly acidic "quenching domain". This domain, rich in aspartic and glutamic acid residues, neutralizes the positive charge of the LAP, rendering it inactive during production. The quenching domain can be later removed to activate the peptide.

Plant-Based Expression : Expressing antimicrobial peptides in transgenic plants is another promising strategy. This method can yield high levels of the recombinant peptide at a low cost and avoids some of the challenges associated with microbial expression systems.

These strategies enable the safe and efficient production of LAP and its engineered analogs for further research and potential applications.

Rational Design of LAP-Derived Peptides and Mimics

The rational design of antimicrobial peptides derived from the this compound (LAP) sequence, as well as the creation of synthetic mimics, represents a strategic approach to enhance antimicrobial efficacy, stability, and specificity. This engineering process leverages the structural and functional knowledge of the parent LAP molecule to develop novel therapeutic agents.

LAP-Derived Peptides: Structure-Function Insights

A key strategy in the rational design of LAP-derived peptides involves truncating the full-length peptide to identify the minimal active core responsible for its antimicrobial properties. Research based on the amino acid sequence of Bubalus bubalis LAP has provided significant insights into the structure-function relationships of different domains of the peptide. nih.gov

In one such study, five overlapping peptide fragments of the 64-amino acid Bubalus bubalis LAP were synthesized to pinpoint the active region. The fragments were LAP(1-64), LAP(1-26), LAP(21-64), LAP(23-55), and LAP(42-64). nih.gov Of these, LAP(23-55), LAP(42-64), and LAP(21-64) demonstrated significant antibacterial activity, whereas the full-length peptide and the N-terminal fragment LAP(1-26) were inactive. This finding strongly suggests that the N-terminal region of the peptide may inhibit its antimicrobial function and that the core activity resides in the central and C-terminal portions of the sequence. nih.gov

Circular dichroism spectroscopy revealed that the active fragments, particularly LAP(23-55), predominantly adopt a beta-structure, especially in membrane-mimetic environments. nih.gov The peptide LAP(23-55) showed the most potent antibacterial activity against a range of pathogens, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella typhimurium. nih.gov The minimum inhibitory concentration (MIC) values corroborated these findings, with LAP(23-55) exhibiting the lowest MICs among the tested analogs. nih.gov

These findings underscore a rational approach to peptide design: by eliminating inhibitory domains (the N-terminus) and isolating the core functional region (residues 23-55), it is possible to create a smaller, more potent antimicrobial agent based on the native LAP sequence.

Table 1: Antimicrobial Activity of LAP-Derived Peptides

This table summarizes the minimum inhibitory concentration (MIC) of synthesized Bubalus bubalis LAP fragments against various bacterial strains. Lower MIC values indicate higher potency.

| Peptide Fragment | Staphylococcus aureus (MIC in µM) | Listeria monocytogenes (MIC in µM) | Escherichia coli (MIC in µM) | Salmonella typhimurium (MIC in µM) | | :--- | :--- | :--- | :--- | :--- | | LAP(23-55) | 3.12 | 3.12 | 6.25 | 6.25 | | LAP(42-64) | 6.25 | 6.25 | 12.5 | 12.5 | | LAP(21-64) | 12.5 | 12.5 | 25 | 25 | | LAP(1-26) | No Activity | No Activity | No Activity | No Activity | | LAP(1-64) | No Activity | No Activity | No Activity | No Activity | Data sourced from structure-function studies of Bubalus bubalis this compound analogs.nih.gov

Table 2: Secondary Structure of Active LAP-Derived Peptides

This table shows the predominant secondary structure of the active LAP fragments as determined by circular dichroism spectroscopy.

| Peptide Fragment | Predominant Secondary Structure | | :--- | :--- | | LAP(23-55) | Beta-structure | | LAP(42-64) | Beta-structure with some alpha-helix propensity | | LAP(21-64) | Beta-structure with some alpha-helix propensity | Data sourced from structure-function studies of Bubalus bubalis this compound analogs.nih.gov

Synthetic Mimics of LAPs

Beyond modifying the peptide sequence itself, another advanced strategy involves the design of synthetic mimics. These molecules, often non-peptidic, are engineered to replicate the key physicochemical properties of antimicrobial peptides like LAP, such as their cationic nature and amphipathic structure, which are crucial for interacting with and disrupting microbial membranes. nih.govnih.gov The goal is to create smaller, more stable, and less expensive molecules that retain or even exceed the antimicrobial potency of the natural peptide while overcoming limitations like susceptibility to protease degradation. usda.gov

Common classes of synthetic mimics include:

Peptoids (or oligo-N-substituted glycines): These mimics feature side chains attached to the backbone nitrogen atom instead of the alpha-carbon. This modification makes them resistant to proteases while allowing for the precise spatial arrangement of cationic and hydrophobic groups to mimic the amphipathicity of peptides like LAP.

Ceragenins: These are cholic acid-based molecules that present a facial amphipathic structure, similar to many antimicrobial peptides. mdpi.com By attaching amine groups to the steroid scaffold, ceragenins can effectively mimic the cationic and hydrophobic surfaces of AMPs, enabling them to disrupt bacterial membranes. usda.govmdpi.com They are not substrates for proteases and have demonstrated broad-spectrum antimicrobial activity. mdpi.com

Aryl- and Heteroaryl-amides: These synthetic oligomers are designed to fold into specific conformations that display amphiphilic properties, allowing them to selectively target and disrupt bacterial membranes. nih.gov

The rational design of these mimics is guided by the understanding that a well-defined secondary structure is not always a prerequisite for antimicrobial activity. Instead, the crucial elements are often the spatial distribution of charge and hydrophobicity. nih.govnih.gov By creating synthetic scaffolds that effectively present these features, it is possible to develop novel antimicrobial agents that are inspired by natural peptides like LAP but possess superior drug-like properties. nih.gov

Research Methodologies and Experimental Models

Gene Expression Analysis Techniques (e.g., RT-qPCR, In Situ Hybridization)

The analysis of LAP gene expression has been fundamental to understanding its role in host defense. Techniques such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and in situ hybridization have been pivotal in quantifying and localizing LAP mRNA transcripts in various tissues.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique has been instrumental in demonstrating the inducible nature of LAP expression. Studies have shown a positive correlation between the somatic cell count in the milk of cows with mastitis and the expression level of LAP mRNA, as determined by real-time PCR. nih.govasm.org For instance, significantly higher levels of LAP mRNA are detected in mammary tissue from infected udder quarters compared to healthy controls. nih.govasm.org In buffalo, PCR was used to amplify and clone the full-length cDNA of LAP from the mucosal epithelium of the teat canal, confirming its expression at this site. tandfonline.comnih.gov

In Situ Hybridization: This technique has provided critical spatial information on LAP gene expression within tissues. In studies of bovine mastitis, in situ hybridization revealed that LAP mRNA is specifically expressed in the epithelial cells of mastitic tissue. nih.govasm.org This localization to the secretory epithelium suggests that LAP is released onto the epithelial surface and potentially into milk, where it can act against invading pathogens. nih.gov This method has also been used to confirm the presence of LAP mRNA in epithelial cells of mastitic tissue, reinforcing the findings from RT-qPCR. tandfonline.com

The combined use of these techniques has firmly established that LAP gene expression is upregulated at sites of inflammation and infection, particularly within the epithelial cells that form the primary barrier against pathogens.

Protein Expression and Localization Studies (e.g., Immunohistochemistry)

Determining the precise location of the LAP protein within tissues is crucial for understanding its biological function. Immunohistochemistry has been the primary technique used to visualize the distribution of LAP in various tissues.

Immunohistochemistry: Using antibodies raised against synthetic LAP peptides, researchers have successfully localized the protein in several bovine tissues. In the bovine mammary gland, immunohistochemical staining has shown that LAP is present in the epithelial cells of both infected and non-infected alveoli. nih.gov This suggests a constitutive presence of the peptide, which may be upregulated during infection. nih.gov Further studies have mapped the distribution of LAP throughout the digestive tract of calves. Immunoreactive LAP was found in the stratum corneum of the stratified squamous epithelium of the tongue, esophagus, rumen, reticulum, and omasum. nih.gov In the abomasum, LAP was specifically localized to the apical cytoplasm of chief cells within the gastric glands. nih.gov Additionally, leukocyte-like cells in the lamina propria and Peyer's patches of the ileum also tested positive for LAP. nih.gov

These localization studies, supported by Western blotting which confirmed the presence of the LAP peptide in mammary alveolar tissue, indicate that LAP is strategically positioned at mucosal surfaces to provide a first line of defense against a wide array of microorganisms. nih.gov

In vitro Antimicrobial Assays (e.g., MIC, MBC)

To determine the functional capabilities of LAP, its antimicrobial activity has been tested against various microorganisms using in vitro assays. These assays directly measure the ability of the peptide to inhibit or kill pathogens.

Radial Diffusion and Colony-Forming Unit Assays: The antimicrobial efficacy of LAP has been demonstrated against bacteria such as Escherichia coli. nih.gov In one study, LAP-like substances were purified from bovine milk using an antibody-coupled affinity column. The resulting eluate showed significant antimicrobial activity against E. coli as measured by a radial diffusion plate assay and by a reduction in colony-forming units (CFU). nih.gov The CFU count for E. coli cultured with the LAP-containing eluate was only 0.17 ± 0.18 relative to the control, indicating potent bactericidal activity. nih.gov

General Antimicrobial Spectrum: Although detailed Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for LAP against a wide range of pathogens are not extensively detailed in the provided search results, it is established that as a β-defensin, LAP possesses a broad spectrum of activity. It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov The general MIC range for defensins is between 0.1 and 100 µg/ml. nih.gov

These in vitro findings confirm that LAP is a functional antimicrobial peptide capable of directly combating pathogens, which is consistent with its role in innate immunity.

Cell Culture Models for Studying LAP Regulation and Function (e.g., Mammary Epithelial Cells, Tracheal Epithelial Cells)

Cell culture models provide a controlled environment to investigate the cellular and molecular mechanisms of LAP expression and regulation. Epithelial cells, being the primary producers of LAP, are the most relevant models.

Mammary Epithelial Cells: The study of LAP expression in response to mastitis has utilized bovine mammary epithelial cells. nih.gov Research has shown that LAP mRNA expression is induced in these cells in response to infection. nih.govasm.org This inducible expression within the secretory epithelium is a key finding, suggesting a direct response of the mammary gland's structural cells to pathogenic challenge. nih.gov

Tracheal Epithelial Cells: While direct studies on LAP in bovine tracheal epithelial cells are not extensively detailed, these cells are a well-established model for studying other bovine β-defensins, such as the Tracheal Antimicrobial Peptide (TAP). consensus.app Given that LAP was initially discovered in the tongue and is expressed in respiratory tissues, tracheal epithelial cell cultures represent a relevant and valuable model for future investigations into the regulation and function of LAP in the respiratory tract. nih.gov

These cell culture systems are essential for dissecting the signaling pathways that lead to LAP induction and for studying the peptide's interaction with host cells and pathogens in a simplified, in vitro setting.

Reporter Gene Assays for Promoter Activity Analysis

While specific studies utilizing reporter gene assays to analyze the promoter activity of the LAP gene were not prominently featured in the search results, this methodology is a standard and powerful tool for dissecting gene regulation. Such assays would involve cloning the promoter region of the LAP gene upstream of a reporter gene (e.g., luciferase or green fluorescent protein) in an expression vector. This construct would then be transfected into relevant cell lines, such as mammary or tracheal epithelial cells. By exposing these cells to various stimuli (e.g., bacterial components like lipopolysaccharide or inflammatory cytokines) and measuring the reporter protein's activity, researchers could identify the specific regulatory elements and transcription factors that control LAP gene expression. This approach has been successfully used to study the regulation of other β-defensins, revealing the importance of signaling pathways like NF-κB. consensus.app

Biophysical Characterization (e.g., Circular Dichroism Spectroscopy)

The biophysical properties of antimicrobial peptides are critical to their mechanism of action, which often involves interaction with and disruption of microbial membranes. While specific biophysical characterization data for LAP, such as that from circular dichroism (CD) spectroscopy, is not detailed in the provided search results, these techniques are essential for understanding its structure and function.

Circular Dichroism (CD) Spectroscopy: This technique would be used to determine the secondary structure of LAP in different environments. For many β-defensins, CD spectroscopy reveals a characteristic β-sheet structure, which is crucial for their antimicrobial activity. vu.nl Analyzing the structure of LAP in aqueous solution versus in the presence of membrane-mimicking environments (like micelles or liposomes) would provide insight into conformational changes that may occur upon interaction with bacterial membranes.

Further biophysical studies could involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to solve the three-dimensional structure of LAP and various forms of microscopy to visualize its effects on bacterial morphology. nih.govresearchgate.netfrontiersin.org

Animal Models for Investigating LAP in Host Defense (e.g., Mastitis, Respiratory Infections)

Animal models are indispensable for understanding the physiological role of LAP in the context of a whole organism's immune response to infection.

Mastitis Models: The most well-documented in vivo role for LAP is in the defense of the bovine mammary gland. nih.gov Studies using cows with naturally occurring or experimentally induced mastitis have been crucial. nih.gov By comparing tissue samples from infected and healthy udder quarters, researchers have demonstrated a significant upregulation of LAP expression during intramammary infection. nih.govasm.org The positive correlation between somatic cell count (an indicator of inflammation) and LAP mRNA levels further solidifies its involvement in the immune response to mastitis. nih.gov The dynamics of LAP concentrations in milk have been monitored in cows treated for clinical mastitis, showing that its levels can differ depending on the severity of the infection. nih.govresearchgate.net

Respiratory Infection Models: Although less detailed than for mastitis, the expression of LAP in respiratory tissues suggests a role in combating respiratory pathogens. nih.gov Animal models of respiratory infections in cattle would be invaluable for investigating this function. Such models would allow for the analysis of LAP expression in the trachea and lungs following bacterial or viral challenge and for assessing the impact of LAP on pathogen clearance and disease progression.

These animal models provide the ultimate validation for in vitro findings and are essential for establishing the in vivo significance of LAP in host defense against economically important diseases in livestock. pnas.org

Therapeutic Potential and Future Research Directions Non Clinical

Lingual Antimicrobial Peptide as a Model for Novel Host Defense Strategies

This compound, as a member of the β-defensin family, serves as a valuable model for the development of new host defense strategies. Antimicrobial peptides are integral to the innate immune system, providing a first line of defense against a wide array of pathogens at mucosal surfaces. The study of AMPs like LAP offers insights into creating novel therapeutics that mimic and enhance the body's natural ability to combat infections.

These peptides exhibit broad-spectrum activity against bacteria, fungi, and some viruses. Their mechanism of action, often involving the disruption of microbial membranes, is a key area of research. By understanding the structure-activity relationships of LAP, scientists can design synthetic peptides with improved potency and specificity. The potential to engineer AMPs to overcome microbial resistance mechanisms is a significant advantage over conventional antibiotics.

Table 1: Key Characteristics of Antimicrobial Peptides (AMPs) as Host Defense Models

CharacteristicDescription
Broad-Spectrum Activity Effective against a wide range of pathogens, including bacteria, fungi, and viruses.
Rapid Action Often kill microbes quickly, reducing the likelihood of resistance development.
Immunomodulatory Effects Can modulate the host's immune response, aiding in infection clearance and resolution of inflammation.
Low Propensity for Resistance Complex mechanisms of action make it difficult for microbes to develop resistance.

Strategies for Enhancing Endogenous LAP Expression

Enhancing the body's own production of antimicrobial peptides like LAP is a promising strategy to bolster innate immunity. Research has identified several inducers of endogenous AMP expression. These inducers work through various signaling pathways to increase the transcription and translation of AMP genes.

Nutritional approaches have shown potential in stimulating AMP production. Micronutrients such as trace elements and vitamins, as well as macronutrients like amino acids and fatty acids, can influence AMP expression. For instance, certain amino acids have been shown to specifically induce the expression of β-defensins.

Table 2: Selected Inducers of Endogenous Antimicrobial Peptide Expression

Inducer CategorySpecific Examples
Micronutrients Zinc, Selenium, Copper, Iron.
Macronutrients Arginine, Isoleucine.
Vitamins Vitamin D.
Other Stimuli Proinflammatory agonists, thyroid hormones.

These strategies could be particularly beneficial for long-term health protection and maintaining a balanced oral and intestinal microbiome.

Development of Recombinant or Synthetic LAP-Based Therapeutics for Animal Health

The development of recombinant and synthetic LAP-based therapeutics holds significant promise for veterinary medicine. Synthetic peptides can be designed to have enhanced antimicrobial activity and stability compared to their natural counterparts. The ability to produce these peptides in larger quantities through recombinant technology makes them viable candidates for therapeutic applications in livestock and companion animals.

Research into synthetic peptides has shown that modifications to the amino acid sequence can improve their efficacy against drug-resistant bacteria. For example, creating hybrid peptides by combining sequences from different AMPs can result in novel molecules with superior antimicrobial properties.

A primary advantage of AMP-based therapeutics is their potential to overcome microbial resistance to conventional antibiotics. Antimicrobial peptides often have multiple mechanisms of action, making it more difficult for bacteria to develop resistance. They can disrupt the bacterial membrane, interfere with intracellular processes, and modulate the host immune response.

The natural localization of LAP in mucosal epithelia, such as the tongue and digestive tract, suggests its suitability for topical or mucosal applications. Pre-clinical research is exploring the use of LAP and other AMPs in formulations for oral and skin infections. These applications could be particularly useful in veterinary medicine for treating conditions like mastitis or wound infections.

The development of mucoadhesive delivery systems can prolong the contact time of the peptide with the mucosal surface, enhancing its therapeutic effect. Such formulations could be used to maintain a healthy microbial balance in the oral cavity and other mucosal sites.

Role of LAP in the Context of One Health Approach

The "One Health" concept recognizes the interconnectedness of human, animal, and environmental health. Antimicrobial resistance is a quintessential One Health issue, as resistant bacteria can be transmitted between animals and humans. This compound and other AMPs can play a crucial role in this framework by providing alternatives to conventional antibiotics in animal agriculture.

By reducing the reliance on antibiotics in livestock, the selection pressure for resistant bacteria can be decreased, which benefits both animal and human health. The use of AMPs in veterinary medicine aligns with the goal of promoting judicious antibiotic use and preserving the efficacy of these critical drugs for human medicine.

Emerging Functions and Unexplored Roles of LAP

While the primary function of LAP is its antimicrobial activity, emerging research suggests that AMPs may have a broader range of biological functions. Studies on other AMPs have revealed roles in wound healing, inflammation modulation, and even neuronal function.

Recent findings have indicated unexpected contributions of endogenous AMPs to neurodegenerative diseases, highlighting the intersection between innate immunity and neurobiology. The full spectrum of LAP's activities is still being investigated, and future research may uncover novel roles for this peptide beyond its direct antimicrobial effects.

Advanced Bioinformatic and Computational Approaches for LAP Research

The study of Lingual Antimicrobial Peptides (LAPs) is increasingly benefiting from the integration of sophisticated bioinformatic and computational methodologies. These in silico approaches offer powerful tools for predicting, analyzing, and designing LAPs, thereby accelerating research and reducing the costs associated with purely experimental techniques. nih.govnih.gov The application of these methods allows for a deeper understanding of the structure-function relationships of LAPs and facilitates the discovery of novel peptide candidates with enhanced antimicrobial properties. nih.gov

Advanced computational strategies in LAP research encompass a range of techniques from sequence analysis and structure prediction to molecular dynamics simulations and machine learning-based activity prediction. nih.govnih.gov These approaches are crucial for navigating the vast sequence space of potential LAP variants and for identifying key features that govern their antimicrobial efficacy and specificity. nih.gov

Sequence Analysis and Database Mining:

Fundamental to the bioinformatic analysis of LAPs is the utilization of specialized databases that curate information on antimicrobial peptides (AMPs). doi.org Databases such as the Antimicrobial Peptide Database (APD) and the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) serve as critical resources for LAP research. doi.orgdbaasp.orgnih.gov Researchers can query these databases to identify LAP homologs, analyze conserved sequence motifs, and gather information on the physicochemical properties of known LAPs. The UniProt knowledgebase also provides comprehensive information on specific LAPs, such as the bovine this compound, including its amino acid sequence, post-translational modifications, and links to structural and genomic data. uniprot.org

Tools for sequence alignment, such as ClustalW2 and T-Coffee, are employed to compare LAP sequences across different species, which can reveal evolutionary relationships and identify conserved regions that may be critical for antimicrobial function. unmc.edu Furthermore, various online tools can calculate important physicochemical properties from the amino acid sequence, including net charge, hydrophobicity, and the helical wheel projection, which are important determinants of an AMP's mechanism of action. unmc.edu

Structural Modeling and Molecular Dynamics Simulations:

Understanding the three-dimensional structure of LAPs is paramount to elucidating their mechanism of action. nih.gov While experimental techniques like X-ray crystallography and NMR spectroscopy provide high-resolution structural data, computational modeling has become an invaluable tool, especially for peptides that are difficult to crystallize. nih.gov Homology modeling can be used to predict the structure of a LAP based on the known structure of a related protein. For LAPs without a suitable template, de novo structure prediction methods like PEP-FOLD can be employed. unmc.edu The AlphaFold database, for instance, provides a predicted 3D structure for bovine LAP. uniprot.org

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of LAPs and their interactions with bacterial membranes at an atomic level. nih.govresearchgate.net These simulations can provide insights into how LAPs bind to and disrupt microbial membranes, a common mechanism of action for many AMPs. nih.govmdpi.com By modeling the peptide in different environments, such as in aqueous solution and in the presence of a lipid bilayer, researchers can observe conformational changes, peptide aggregation, and the process of membrane insertion. nih.govmdpi.com For example, MD simulations can help visualize the formation of pores in the bacterial membrane by LAPs, a process that is challenging to observe experimentally in real-time. researchgate.net

Machine Learning and Predictive Modeling:

In recent years, machine learning (ML) and deep learning (DL) have emerged as transformative technologies in the field of AMP research. nih.govnih.gov These artificial intelligence-based approaches can be trained on large datasets of known AMPs and non-AMPs to develop predictive models. nih.govresearchgate.net These models can then be used to screen vast sequence libraries to identify novel LAP candidates with a high probability of antimicrobial activity. nih.gov

Various ML algorithms, including Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN), have been successfully applied to AMP prediction. nih.govrsc.orgmdpi.combbrc.in More recently, advanced models like Recurrent Neural Networks (RNNs) and even large language models (LLMs) are being explored for their potential to predict AMP activity and toxicity from sequence data alone. nih.govrsc.orgresearchgate.net These predictive tools can significantly streamline the discovery process by prioritizing promising peptide sequences for experimental validation. frontiersin.org

The following interactive table summarizes some of the key bioinformatic and computational tools and their applications in LAP research.

Tool/Approach Application in LAP Research Potential Insights
Databases (e.g., APD, DBAASP, UniProt) Retrieval of LAP sequences, activities, and physicochemical properties.Identification of LAP homologs, conserved motifs, and known functions.
Sequence Alignment (e.g., ClustalW2) Comparison of LAP sequences from different species.Understanding evolutionary relationships and identifying functionally important residues.
Structural Modeling (e.g., AlphaFold, PEP-FOLD) Prediction of the three-dimensional structure of LAPs.Elucidation of the spatial arrangement of amino acids, which is critical for function.
Molecular Dynamics (MD) Simulations Simulating the interaction of LAPs with bacterial membranes.Understanding the mechanism of membrane disruption and peptide aggregation.
Machine Learning (e.g., SVM, Random Forest) Predicting the antimicrobial activity of novel peptide sequences.High-throughput screening of potential LAP candidates for experimental testing.
Deep Learning (e.g., RNNs, LLMs) Advanced prediction of AMP activity and other properties like toxicity.More accurate and nuanced predictions based on complex sequence patterns.

The synergy between these advanced bioinformatic and computational approaches is paving the way for the rational design of novel LAPs. nih.gov By combining sequence analysis, structural modeling, and predictive algorithms, researchers can now design LAPs with potentially enhanced antimicrobial potency and specificity, while minimizing undesirable properties such as cytotoxicity. frontiersin.org This in silico-guided approach is set to accelerate the development of LAPs as potential next-generation therapeutic agents.

Q & A

Q. What frameworks guide the design of bifunctional LAMPs with dual antimicrobial/anti-inflammatory activity?

  • Methodological Answer : Use hierarchical ML pipelines:

Train separate models for antimicrobial and immunomodulatory activity using databases like APD3 (annotated with anti-inflammatory properties).

Apply multi-objective optimization (e.g., NSGA-II) to balance both activities.

Validate top candidates in co-culture assays (e.g., bacterial infection + macrophage response models) .

Key Data Resources

Database/ModelKey FeaturesReference ID
APD32,619 natural AMPs with activity annotations
LAMP2~23,250 sequences (natural/synthetic/patent)
CAMPSVM/RF/ANN prediction tools
AMP-DiffusionGenerative models for AMP design
UniProt (non-AMPs)Curated negative datasets

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